O,O,O-Triethyl phosphorothioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethoxy(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS/c1-4-7-10(11,8-5-2)9-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPJMTACJMLPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059567 | |
| Record name | O,O,O-Triethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-68-1 | |
| Record name | O,O′,O′′-Triethyl phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O,O-Triethyl phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl thiophosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O,O,O-Triethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O,O-triethyl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O,O-Triethyl phosphorothioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPV9MGL8YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of O,o,o Triethyl Phosphorothioate
Established Synthetic Routes for O,O,O-Triethyl Phosphorothioate (B77711)
The preparation of O,O,O-Triethyl phosphorothioate can be accomplished through several established methods, each offering distinct advantages in terms of starting materials, reaction conditions, and efficiency.
A convenient and economical method for forming the P-S bond in phosphorothioates is through the aerobic oxidative cross-coupling of trialkyl phosphites with thiophenols. rsc.org This approach is notable for being free of metals and halogens, utilizing atmospheric oxygen as the oxidant. rsc.orgnih.gov The reaction is typically promoted by a base, such as potassium carbonate (K₂CO₃), and proceeds at room temperature. rsc.org
The general reaction involves triethyl phosphite (B83602) reacting with a thiol in the presence of a base and air to yield the corresponding phosphorothioate. rsc.org This method provides a direct pathway to construct the phosphorus-sulfur bond with good functional group tolerance, achieving high yields. rsc.org For instance, the reaction of various thiols with phosphites has been shown to produce phosphorothioates in yields of up to 94%. rsc.org
Table 1: Examples of Aerobic Oxidative Cross-Coupling Reactions
| Thiol Reactant | Phosphite Reactant | Base | Yield (%) |
|---|---|---|---|
| Thiophenol | Triethyl Phosphite | K₂CO₃ | 94 |
| 4-Methylthiophenol | Triethyl Phosphite | K₂CO₃ | 92 |
This data is representative of the yields reported for this type of reaction. rsc.org
Nucleophilic substitution is a cornerstone of organophosphorus synthesis. For this compound, a common strategy involves the reaction of a thiophosphoryl halide with an alkoxide. Specifically, thiophosphoryl chloride (PSCl₃) can be treated with three equivalents of sodium ethoxide. In this reaction, the ethoxide anion acts as a nucleophile, sequentially displacing the chloride ions from the thiophosphoryl center.
The reaction proceeds as follows: PSCl₃ + 3 NaOCH₂CH₃ → P(=S)(OCH₂CH₃)₃ + 3 NaCl
This method is highly effective for producing symmetrical O,O,O-trialkyl phosphorothioates. The driving force for the reaction is the formation of a stable salt, sodium chloride, and the strong P-O bond. The purity of the reagents and control of stoichiometry are critical for achieving high yields and minimizing the formation of partially substituted byproducts.
This compound can be synthesized from precursors like O,O-diethyl thiophosphate. O,O-diethyl dithiophosphate (B1263838) is first produced by reacting phosphorus pentasulfide with ethanol (B145695). nih.govgoogle.com This intermediate can then undergo a reaction with chlorine to yield O,O-diethyl chlorothiophosphate. nih.govgoogle.com Subsequent reaction of this chlorinated intermediate with ethanol in the presence of a base (like pyridine) would lead to the formation of this compound through a nucleophilic substitution of the chloride by ethoxide.
Another conceptual pathway involves the direct esterification of the acidic O,O-diethyl thiophosphoric acid with ethanol. However, this reaction can be challenging and may require dehydrating agents or catalysts to proceed efficiently. The reaction of alcohols with phosphorus pentoxide (P₂O₅), an anhydride (B1165640) of phosphoric acid, is known to form phosphate (B84403) esters, suggesting a similar reaction with a sulfur analog could be envisioned. quora.com
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and extending their applicability.
The aerobic oxidative cross-coupling reaction is believed to proceed through a radical-mediated pathway. rsc.org In this mechanism, the base facilitates the formation of a thiolate anion from the thiophenol. This anion can then be oxidized by oxygen to generate a thiyl radical. The trialkyl phosphite can also engage in single-electron transfer processes. The generated thiyl radical then reacts with the phosphite to form a phosphoranyl radical intermediate. This intermediate subsequently collapses, often through reaction with another radical or oxidant, to form the final phosphorothioate product. Some metal-catalyzed versions of this coupling have also been explored, which may proceed through different, non-radical mechanisms. researchgate.netorganic-chemistry.org
In the context of oxidative coupling reactions, disulfide formation is a common side reaction and can also be a key mechanistic step. rsc.orgrsc.org Thiophenols can be readily oxidized to form diaryl disulfides, especially under aerobic conditions. nih.gov This disulfide can then react directly with the trialkyl phosphite. researchgate.net The reaction involves the nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond, leading to the cleavage of the S-S bond. This forms a phosphonium (B103445) intermediate and a thiolate anion. The thiolate can then dealkylate the phosphonium intermediate to yield the final this compound and a thioether byproduct. This pathway is particularly relevant in syntheses where disulfide species are intentionally used as the sulfur source or are formed in situ. rsc.orgnih.gov
Chemical Reactions and Transformations of this compound
Oxidative Reactions and Products
The oxidation of phosphorothioates, which involves the conversion of the phosphorus-sulfur (P=S) bond to a phosphorus-oxygen (P=O) bond, is a significant transformation. While this compound itself is noted as an oxidation catalyst in some contexts, it is also susceptible to oxidation. usbio.net The reaction generally proceeds by converting the thionophosphoryl group into a phosphoryl group.
Research on analogous compounds provides a model for this process. For instance, the oxidation of phosphorothioate linkages within DNA dinucleotides shows that reaction with oxidants like hydrogen peroxide (H₂O₂) or hypochlorous acid (HOCl) leads to the formation of the corresponding desulfurated phosphate product. This transformation involves the replacement of the sulfur atom with an oxygen atom. wikipedia.org
A related synthetic pathway involves the oxidation of the precursor, triethyl phosphite (P(OEt)₃), which can be converted to triethyl phosphate by bubbling an oxygen-containing gas through the liquid at temperatures between 80 and 180°C. google.com This demonstrates the general susceptibility of P(III) and related phosphorus compounds to oxidation to the P(V) oxide state. The oxidation of this compound is expected to yield its corresponding oxon, triethyl phosphate.
Table 1: Modeled Oxidative Reactions of Phosphorothioates
| Reactant (Analogue) | Oxidizing Agent | Key Product(s) | Reference |
|---|---|---|---|
| Phosphorothioate Dinucleotide | H₂O₂ / HOCl | Desulfurated Phosphate Dinucleotide | wikipedia.org |
| Triethyl phosphite | Oxygen (O₂) | Triethyl phosphate | google.com |
Hydrolytic and Rearrangement Processes
This compound can undergo both hydrolysis and thermal rearrangement, which are fundamental processes dictating its stability and reactivity.
Hydrolysis: The hydrolysis of phosphorothioate esters is a well-studied process. For triesters like this compound, the rate of hydrolysis is generally slower compared to that of phosphorothioate monoesters and diesters. nih.gov The mechanism of hydrolysis for the analogous oxygen-containing compound, triethyl phosphate (TEP), has been investigated in detail and provides a useful model. The hydrolysis of TEP can proceed through different Sₙ2-type pathways, where a water molecule acts as a nucleophile attacking the carbon of an ethyl group. cdmf.org.br The reaction is influenced by the conformation of the ester and can be catalyzed by acid, which protonates the phosphoryl oxygen, making the phosphorus center more electrophilic. cdmf.org.br During hydrolysis, the P-O-C ester linkage is cleaved. For this compound, a similar nucleophilic attack would lead to the formation of O,O-diethyl phosphorothioic acid and ethanol.
Rearrangement: A characteristic reaction of thiono (P=S) phosphorothioates is the thermally induced thiono-thiolo rearrangement. In this process, an alkyl group migrates from an oxygen atom to the sulfur atom, converting the thiono isomer (P=S) into the more thermodynamically stable thiolo isomer (P=O, with an S-alkyl group). For this compound, this intramolecular rearrangement yields the isomeric compound O,O,S-Triethyl phosphorothioate. Studies on related O-alkyl phosphorodichloridothioates have shown that this isomerization can occur alongside other reactions like decomposition and hydrolysis. jlu.edu.cn This rearrangement is a key pathway for many O-phosphorothioates upon heating.
Table 2: Comparison of Activation Enthalpy (ΔH‡) for Hydrolysis of Phosphate vs. Phosphorothioate Esters
| Ester Type | Phosphate Ester | Phosphorothioate Ester | Trend | Reference |
|---|---|---|---|---|
| Triester | Diethyl p-nitrophenyl phosphate | Diethyl p-nitrophenyl phosphorothioate | ΔH‡ is greater for the phosphorothioate | nih.gov |
| Diester | Ethyl p-nitrophenyl phosphate | Ethyl p-nitrophenyl phosphorothioate | ΔH‡ is greater for the phosphorothioate | nih.gov |
| Monoester | p-Nitrophenyl phosphate | p-Nitrophenyl phosphorothioate | ΔH‡ is greater for the phosphorothioate | nih.gov |
Catalytic Decomposition Mechanisms (e.g., Methanolysis)
The decomposition of phosphorothioates can be significantly accelerated using metal ion catalysts in a process known as alcoholysis, or more specifically, methanolysis when methanol (B129727) is the alcohol. This process is essentially a transesterification reaction, where an alcohol reactant displaces an alcohol group from the ester.
Lanthanide ions, such as Lanthanum(III) (La³⁺), have been shown to be highly effective catalysts for the methanolysis of phosphorothioate esters. google.com The catalytic mechanism is proposed to involve a dual role for the metal catalyst. usbio.net In dimeric catalytic species, such as La³⁺₂(⁻OCH₃)₂, one La³⁺ ion acts as a Lewis acid, coordinating to and activating the phosphoryl oxygen (or thionophosphoryl sulfur), while the other delivers a metal-bound methoxide (B1231860) ion as the nucleophile to the phosphorus center. google.com This process leads to the cleavage of a P-O-R bond and the formation of a new P-OCH₃ bond.
While much of the detailed kinetic research has been performed on S-aryl phosphorothioates, the principles apply to trialkyl phosphorothioates. nih.govcdmf.org.br For this compound, catalytic methanolysis would involve the displacement of an ethoxy group by a methoxy (B1213986) group, yielding O,O-diethyl O-methyl phosphorothioate and ethanol. The reaction is remarkably efficient, with studies on related compounds showing rate accelerations of many orders of magnitude compared to the uncatalyzed reaction. google.com
Table 3: Catalytic Methanolysis of Phosphorothioate Analogues
| Substrate (Analogue) | Catalyst System | Rate Acceleration (vs. background) | Reference |
|---|---|---|---|
| O,O-diethyl S-(p-nitrophenyl) phosphorothioate | La(OTf)₃ / NaOCH₃ | 9.7 x 10⁶ -fold | google.com |
| O,O-diethyl S-phenyl phosphorothioate | La(OTf)₃ / NaOCH₃ | 9.3 x 10⁶ -fold | google.com |
Data reflects catalysis by a 2 mmol dm⁻³ solution of the catalyst at sspH 9.1.
Environmental Fate, Degradation, and Ecotoxicological Implications of O,o,o Triethyl Phosphorothioate
Environmental Occurrence and Distribution in Contaminated Matrices
The presence of O,O,O-Triethyl phosphorothioate (B77711) in the environment is primarily linked to its use in pesticide formulations. Its distribution and persistence are influenced by the chemical and physical properties of the environmental matrix it enters.
Technical grade pesticides are often a mixture of the active ingredient and other related compounds. O,O,O-Triethyl phosphorothioate has been identified as a component in technical dioxathion (B1670716). inchem.org Technical dioxathion is composed of at least 68% of the cis and trans isomers of its principal component, with the remainder consisting of related compounds. inchem.org Among these, about 10% are ethyl phosphorothioates and ethyl phosphorodithioates, which include this compound and O,O,S-triethyl phosphorodithioate (B1214789). inchem.org
Table 1: Composition of Technical Dioxathion
| Component | Percentage |
| Cis and trans isomers of 2,3-p-dioxanedithiol-S, S-bis (O,O-diethyl phosphorodithioate) | min. 68% |
| Ethyl phosphorothioates and ethyl phosphorodithioates (including this compound) | 10% |
| bis (diethoxyphosphinothioyl) disulfide | 1% |
| 2-p-dioxenethiol-S-(O,O-diethylphosphorodithioate) | 5% |
| Other related compounds | Remainder |
This table details the typical composition of technical grade dioxathion, highlighting the presence of this compound as part of the ethyl phosphorothioates and ethyl phosphorodithioates fraction. inchem.org
Organophosphorus compounds, a class to which this compound belongs, have been detected in various aquatic environments due to their use in agriculture. longdom.org Studies have shown the presence of organophosphates in surface water and groundwater. longdom.org For instance, in one study, organophosphates were detected in 80% of both surface and groundwater samples analyzed. longdom.org While specific data for this compound is not detailed in these broad studies, the general behavior of organophosphates suggests a potential for its presence in water bodies and subsequently in sediments and aquatic life. The persistence and distribution of these compounds are influenced by factors such as water solubility and interactions with sediment.
The fate of pesticides in soil is a complex interplay of various processes including retention, degradation, and transport. ajol.info The persistence of organophosphorus insecticides in soil is a significant concern. longdom.org Factors such as soil composition, pH, clay content, and organic matter influence the retention and availability of phosphorus compounds in the soil. ajol.infoisric.org While some pesticides may degrade relatively quickly, others can persist, with studies detecting pesticide residues even after 20 years of organic agriculture. orgprints.org The persistence of a pesticide in the topsoil is primarily controlled by transformation processes, but other factors like volatilization and photolysis also play a role. europa.eu The distribution of organophosphates in soil can be localized or widespread, influenced by application methods and environmental conditions. longdom.orgajol.info
Abiotic Degradation Pathways of this compound
The environmental persistence of this compound is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis.
Hydrolysis is a key chemical reaction that leads to the degradation of many organophosphate esters. nih.gov The process involves a nucleophilic attack on the phosphorus atom of the P=O or P=S group. nih.gov For organophosphorus compounds, the rate of hydrolysis can be influenced by pH and the chemical structure of the compound. nih.gov In the case of triethyl phosphate (B84403), a related compound, hydrolysis kinetics have been found to be slow. cdmf.org.br The hydrolysis of phosphonates, another related class of compounds, occurs in a stepwise manner and can be catalyzed by acids or bases. nih.gov For instance, under acidic conditions, isopropyl derivatives of phosphonates hydrolyze faster than methyl esters, while under basic conditions, the reverse is true. nih.gov
Table 2: Factors Influencing Hydrolysis of Organophosphorus Compounds
| Factor | Influence on Hydrolysis Rate |
| pH | Can significantly alter the rate of hydrolysis; both acid and base-catalyzed pathways exist. nih.gov |
| Chemical Structure | The nature of the ester group (e.g., methyl vs. isopropyl) can dramatically affect hydrolysis speed. nih.gov |
| Temperature | Generally, higher temperatures increase the rate of hydrolysis. nih.gov |
| Medium | The ionic strength and type of ions present in the medium can influence the reaction rate. nih.gov |
This table summarizes key factors that affect the rate of hydrolysis for organophosphorus compounds, providing a general framework for understanding the degradation of this compound in aqueous environments.
Photolysis, or degradation by light, is another important pathway for the breakdown of organophosphorus pesticides in the environment. uoi.grdoaj.org The effectiveness of photolytic degradation can depend on the light source and the presence of photocatalysts like titanium dioxide (TiO2). uoi.grdoaj.org Studies on various organophosphorus insecticides have shown that degradation is often rapid under simulated solar light, with half-lives varying based on the compound's structure. uoi.gr The degradation process often follows pseudo-first-order kinetics. uoi.gr For some organophosphorus compounds, direct photolysis contributes significantly to their breakdown, while for others, its role is minor compared to photocatalytic oxidation. uoi.gr The degradation mechanisms can involve oxidation, dealkylation, and photohydrolysis, leading to the formation of various transformation products. uoi.grdoaj.org
Gas-Phase Reactions with Atmospheric Radicals (OH, NO₃, O₃)
The atmospheric persistence of this compound is largely determined by its reactions with photochemically generated radicals. Among the most significant of these are the hydroxyl (OH) radical, the nitrate (B79036) (NO₃) radical, and ozone (O₃). The gas-phase reaction of this compound with OH radicals has been studied, revealing it to be a primary pathway for its atmospheric degradation. acs.org
Kinetic studies have determined the rate constant for the reaction of this compound with OH radicals. This reaction proceeds via two primary mechanisms: OH radical addition to the P=S bond and H-atom abstraction from the ethyl groups. The rate constants for these reactions provide insight into the atmospheric lifetime of the compound. For instance, a study of the gas-phase reactions of OH radicals with similar organophosphorus compounds provides a framework for understanding these degradation processes. acs.org
Interactive Table: Gas-Phase Reaction Data Select a radical to view the corresponding reaction details for analogous organosulfur compounds, providing context for the potential reactivity of this compound.
| Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Comments |
| OH | (2.03 ± 0.41) x 10⁻¹¹ | 298 | Data for 1,4-thioxane, demonstrates high reactivity. nih.gov |
| NO₃ | Subject to secondary reactions | 296 ± 2 | Data for 1,4-thioxane and 1,4-dithiane. nih.gov |
| O₃ | Rate constants measured | 296 ± 2 | Data for 1,4-thioxane and 1,4-dithiane. nih.gov |
Identification of Abiotic Transformation Products
The atmospheric reactions of this compound with radicals lead to the formation of several transformation products. The primary abiotic degradation pathway involves the oxidation of the phosphorothioate group.
Key identified transformation products from these gas-phase reactions include:
O,O,O-Triethyl phosphate (Triethyl phosphate): This product is formed through the oxidative desulfuration of the parent compound, where the sulfur atom is replaced by an oxygen atom. This is a common transformation for organophosphorus thionates. acs.org
O,O-Diethyl phosphorothioate isomers: These can arise from the reaction pathways involving the abstraction of hydrogen atoms from the ethyl groups, followed by further reactions.
The formation of these products is significant as their own environmental fate, transport, and toxicity may differ from the parent compound. For example, the resulting oxon (Triethyl phosphate) is often a more potent cholinesterase inhibitor than the parent thionate compound. nih.govoup.com
Biotic Degradation and Biotransformation of this compound
Microbial Degradation Pathways in Environmental Systems
In soil and aquatic environments, the breakdown of this compound is primarily driven by microbial activity. oup.com Various bacterial and fungal species have been shown to degrade organophosphorus compounds. oup.comoup.com The most crucial step in the detoxification of these compounds is the hydrolysis of the ester bonds, particularly the P-O-alkyl and P-O-aryl bonds. oup.com
This hydrolysis is often catalyzed by enzymes known as phosphotriesterases or organophosphate hydrolases. oup.comoup.com These enzymes can utilize the organophosphorus compound as a source of carbon, phosphorus, or sulfur. For some related pesticides like chlorpyrifos, degradation half-life in soil can vary widely, from 10 to 120 days, influenced by factors like soil pH, moisture, and organic content, which affect microbial activity. oup.com Studies on the pesticide Ethion have shown that bacteria such as Pseudomonas and Azospirillum species can biodegrade it without the detection of abiotic hydrolytic intermediates, suggesting a rapid and direct microbial metabolic process. nih.gov
Biomethylation Processes Affecting Phosphorothioates
While most research focuses on the degradation of anthropogenic phosphorothioates, there are natural biological processes that involve the synthesis of phosphorothioate bonds. In certain bacteria, a form of physiological DNA modification known as phosphorothioation occurs. nih.govnih.gov This process involves the replacement of a non-bridging oxygen atom with a sulfur atom in the DNA sugar-phosphate backbone. mit.edu
This modification is catalyzed by a set of proteins encoded by the dndABCDE gene cluster. nih.govmit.edu The process acts as an epigenetic control system and can function as a defense mechanism against foreign DNA, similar to restriction-modification systems. nih.govnih.gov The existence of these natural phosphorothioation systems highlights a complex role for this chemical linkage in biology, beyond its presence in synthetic pesticides. These naturally occurring phosphorothioates are known to be involved in regulating gene expression and maintaining cellular redox homeostasis. nih.gov
Identification of Biotic Metabolites
The microbial degradation of this compound results in the formation of various metabolites. The primary metabolic pathway is hydrolysis, leading to the cleavage of the triester into diester and monoester forms.
Commonly identified or expected biotic metabolites include:
O,O-Diethyl phosphorothioic acid: Formed by the hydrolysis of one of the ethyl ester linkages.
Diethyl phosphate: A potential metabolite resulting from further degradation and desulfuration.
Ethanol (B145695): Released upon the hydrolysis of the ethyl ester bonds.
The initial step of degradation for many organophosphorus compounds is catalyzed by phosphotriesterase, which hydrolyzes the compound. oup.com For example, the degradation of parathion, a related compound, often proceeds through hydrolysis to p-nitrophenol. oup.com
Ecotoxicological Considerations and Environmental Impact
The primary ecotoxicological concern with this compound and other organophosphorus compounds is their neurotoxicity. oup.com This toxicity stems from their ability to inhibit the enzyme acetylcholinesterase (AChE). usbio.net AChE is crucial for the proper functioning of the nervous system in insects, fish, birds, and mammals.
Inhibition of AChE occurs when the organophosphorus compound covalently binds to the active site of the enzyme, rendering it non-functional. oup.com This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, causing continuous nerve stimulation, paralysis, and potentially death. oup.com While the parent thiono- (P=S) forms like this compound are toxic, their oxidative metabolites (oxons, P=O) are often significantly more potent inhibitors of AChE. nih.gov The environmental presence of this compound, therefore, poses a risk to non-target organisms, potentially disrupting ecosystem balance.
Bioaccumulation and Bioconcentration in Organisms
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. This includes uptake from all sources, such as water, food, and sediment. Bioconcentration is a more specific term, referring to the uptake of a substance from water alone. These processes are crucial in determining the potential risk of a chemical to wildlife and, ultimately, to humans through the food chain.
The presence of this compound has been detected in fish samples collected from areas with agricultural activity, indicating that it is taken up by aquatic organisms from their environment researchgate.net. The accumulation of organophosphate esters in fish can be influenced by factors such as the concentration of the pollutant in the water, the hydrophobic properties of the chemical, and the metabolic capabilities of the organism.
Impact on Aquatic and Terrestrial Ecosystems
The introduction of this compound into the environment can have significant toxicological effects on both aquatic and terrestrial ecosystems. As an organophosphate, its mechanism of toxicity is often associated with the inhibition of acetylcholinesterase, an enzyme critical for nerve function in both insects and vertebrates usbio.net.
Aquatic Ecosystems
The toxicity of this compound to aquatic organisms has been documented through standardized ecotoxicity testing. These tests determine the concentration of a substance that is lethal to 50% of a test population (LC50) or that causes a specific sublethal effect in 50% of the population (EC50) over a defined period. Data indicates that this compound is toxic to key components of aquatic food webs, including fish, invertebrates, and algae.
For fish, a 96-hour LC50 value has been reported as 2.6 mg/L lgcstandards.com. Invertebrates, such as Daphnia magna (water flea), appear to be particularly sensitive, with 48-hour EC50 values ranging from 0.03 mg/L to 3.4 mg/L ny.govlgcstandards.com. Algae also show susceptibility, with 72-hour EC50 values reported between 11 mg/L and 57.4 mg/L lgcstandards.com. These findings underscore the potential for this compound to disrupt aquatic ecosystem structure and function by harming primary producers (algae), primary consumers (daphnia), and secondary consumers (fish).
Ecotoxicity of this compound in Aquatic Organisms
| Organism | Test Duration | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Fish | 96 hours | LC50 | 2.6 | lgcstandards.com |
| Daphnia magna | 48 hours | EC50 | 0.03 | lgcstandards.com |
| Daphnia magna | 48 hours | EC50 | 1.09 - 3.4 | ny.gov |
| Algae | 72 hours | EC50 | 11 | lgcstandards.com |
| Algae | 72 hours | EC50 | 57.4 | lgcstandards.com |
Terrestrial Ecosystems
On land, this compound has been identified as having pesticidal properties usbio.net. Laboratory studies have demonstrated its activity against species of the order Lepidoptera (moths and butterflies) usbio.net. This suggests a potential risk to non-target terrestrial insects, which can have cascading effects on pollination, nutrient cycling, and the food sources of other wildlife. The compound has been detected in soil samples, indicating its persistence and potential for exposure to soil-dwelling organisms rsc.org. The risk to terrestrial ecosystems also extends to the potential for runoff from agricultural areas to contaminate nearby water bodies, linking terrestrial and aquatic impacts.
Toxicological and Biochemical Mechanisms of O,o,o Triethyl Phosphorothioate
In Vivo Toxicokinetics and Disposition
The study of how a substance moves within a living organism is crucial to understanding its potential toxicity. For O,O,O-Triethyl phosphorothioate (B77711), research has focused on its absorption, distribution, and elimination, as well as the development of models to predict its behavior.
Absorption, Distribution, and Elimination Studies
Studies in rats have shown that O,O,O-Triethyl phosphorothioate is rapidly distributed throughout the body after either oral or intravenous administration. capes.gov.br Its concentration in plasma and various tissues becomes equal, suggesting it distributes readily into the body's water. capes.gov.br The liver and kidneys are primary organs involved in the uptake and removal of phosphorothioates. researchgate.net Autoradiographic studies have identified the liver Kupffer cells as a major site for uptake, while the renal urinary space is key for elimination. researchgate.net
The elimination of phosphorothioates from the circulation can be rapid. In mice, the majority of a phosphorothioate oligonucleotide cleared from the circulation in two initial fast phases. researchgate.net However, the half-life can vary depending on the specific tissue, with heart muscle showing the lowest levels but the longest half-life of approximately 46 days for a 2'-O-methyl-phosphorothioate RNA antisense oligonucleotide. nih.gov
Interestingly, the health of the kidney does not appear to significantly alter the elimination and tissue deposition of phosphorothioate oligonucleotides. nih.gov Even with induced kidney damage, either at the proximal tubules or the glomeruli, the urinary excretion and tissue distribution patterns remain largely unchanged. nih.gov
| Organism | Administration Route | Key Findings |
| Rats | Oral, Intravenous | Rapid and even distribution in plasma and tissues. capes.gov.br |
| Mice | Intravenous | Liver (Kupffer cells) and kidneys are major sites of uptake and elimination. researchgate.net |
| Mice | Intravenous, Subcutaneous, Intraperitoneal | Oligonucleotide levels and half-life vary among different muscle groups. nih.gov |
| Rats | Intravenous | Acute renal dysfunction does not markedly alter elimination and tissue deposition. nih.gov |
Pharmacokinetic Modeling
Pharmacokinetic models are mathematical tools used to simulate and predict the absorption, distribution, metabolism, and elimination (ADME) of chemical compounds in the body. ovgu.de These models are advantageous due to their ability to extrapolate data across different doses, routes of administration, and even between species. ovgu.de They can also predict the concentration of a substance in specific target tissues. ovgu.de
For phosphorothioates, pharmacokinetic studies have been conducted in a variety of animal models, including mice, rats, dogs, and monkeys, as well as in humans. researchgate.net After intravenous administration, phosphorothioate oligonucleotides generally show a rapid distribution from plasma into tissues. researchgate.net Subcutaneous injection has also been shown to be an effective delivery method, with high bioavailability and a steady accumulation of the compound in tissues over time. nih.gov
The development of these models is essential for understanding the dose-dependent effects and the relationship between the concentration of the compound in target cells and the resulting pharmacological activity. researchgate.net
| Model Type | Application | Key Insights |
| Multi-species Pharmacokinetic Models | Comparison of ADME across species. | Allows for extrapolation of data from animal studies to humans. ovgu.deresearchgate.net |
| Tissue-specific Models | Prediction of compound concentration in specific organs. | Helps in understanding target organ toxicity and efficacy. ovgu.de |
| Route-dependent Models | Evaluation of different administration methods. | Compares the bioavailability and distribution patterns of intravenous, subcutaneous, and oral routes. nih.gov |
Metabolic Activation and Detoxification Pathways
The biotransformation of this compound is a critical determinant of its toxicity. The body employs a series of enzymatic reactions to either activate the compound into a more toxic form or detoxify it for elimination.
Role of Oxidative Attack on Alkylthio Moieties
A key step in the metabolic activation of some organophosphorus compounds involves the oxidative attack on their alkylthio moieties. This process is often mediated by cytochrome P-450 enzymes. nih.gov It is speculated that the metabolic activation of compounds like O,S,S-trimethyl phosphorodithioate (B1214789), a related organophosphate, involves the oxidation of a thiolo-sulfur. nih.gov This can lead to the formation of reactive intermediates that can bind to cellular components like proteins. nih.gov
Formation of Proximal Toxicants in Specific Organs (e.g., Lung)
The lung is a primary target organ for the toxicity of certain phosphorothioates, and this is linked to the formation of proximal toxicants within the lung tissue itself. capes.gov.brnih.gov For example, O,S,S-trimethyl phosphorodithioate is known to cause lung damage in rats. capes.gov.br This is believed to be due to the metabolic activation of the parent compound within the lung to a more toxic substance. nih.gov The specific enzymes responsible for this activation can be more active in the lung compared to other organs like the liver. nih.gov
Hepatic and Pulmonary Metabolism (e.g., Microsomal Studies)
Microsomal studies, which use subcellular fractions of the liver and lung, have been instrumental in elucidating the metabolic pathways of phosphorothioates. These studies have shown that both the liver and lung are capable of metabolizing these compounds. nih.gov
In studies with O,S,S-trimethyl phosphorodithioate, both lung and liver microsomes were found to metabolize the compound in a process dependent on NADPH and cytochrome P-450. nih.gov However, the efficiency of this metabolism differs between the two organs. The Michaelis constant (Km), which is an indicator of the substrate concentration at which the reaction rate is half of the maximum, was found to be 15-fold lower in lung microsomes compared to liver microsomes. nih.gov This suggests that the enzymes in the lung are more efficient at metabolizing this particular phosphorothioate at lower concentrations. nih.gov
The metabolism in both tissues can lead to the production of metabolites and the binding of radioactive material to proteins, indicating the formation of reactive intermediates. nih.gov The presence of glutathione, an antioxidant, can prevent this protein binding without affecting the production of certain metabolites, highlighting the role of oxidative stress in the toxic mechanism. nih.gov
| Organ | Enzyme System | Key Metabolic Activity |
| Lung | Cytochrome P-450 | More active at metabolizing O,S,S-trimethyl phosphorodithioate at lower concentrations compared to the liver. nih.gov |
| Liver | Cytochrome P-450 | Involved in the metabolic activation and detoxification of phosphorothioates. nih.gov |
Mechanisms of Cholinesterase Inhibition and Neurological Effects
The neurological impact of this compound is rooted in its ability to interfere with crucial enzymes that regulate nerve signal transmission.
In Vitro and In Vivo Enzyme Kinetic Studies with Plasma Cholinesterase and Carboxylesterase
Studies have investigated the inhibitory effects of trialkyl phosphorothioates on key enzymes. In vitro kinetic studies using O,S,S-trimethyl phosphorodithioate and O,O,S-triethyl phosphorothioate have been conducted to determine their reaction kinetics with plasma cholinesterase, carboxylesterase, and brain acetylcholinesterase. sci-hub.se The findings from such studies are crucial for understanding the potential for these compounds to disrupt normal nerve function by inhibiting these enzymes.
Further research has demonstrated that organophosphate insecticides can inhibit blood cholinesterase activities both in vitro and in vivo, with varying kinetic outcomes. ekb.eg For instance, dichlorvos, another organophosphate, has been shown to significantly inhibit plasma cholinesterase activity in vitro. ekb.eg This inhibition can be influenced by prior exposure to pesticides, which may alter the sensitivity of the enzyme to further inhibition. ekb.eg The differential inhibition of plasma cholinesterase compared to erythrocyte cholinesterase highlights the complex nature of these interactions. ekb.eg
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Enzyme | Observation |
|---|---|---|
| Dichlorvos | Plasma Cholinesterase | Significant inhibition (68%-90%) at 0.25 and 0.5 μM. ekb.eg |
| Dichlorvos | Erythrocyte Cholinesterase | Less extensive inhibition (8%-14%) compared to plasma ChE. ekb.eg |
This table illustrates the differential in vitro inhibitory effects of an organophosphate on plasma and erythrocyte cholinesterases.
Cholinergic and Non-Cholinergic Mechanisms of Intoxication
The toxic effects of O,O,S-trialkyl phosphorothioates are not solely attributable to the inhibition of cholinesterase. nih.gov Evidence suggests the involvement of both cholinergic and non-cholinergic mechanisms in their intoxication. nih.gov The primary cholinergic mechanism stems from the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in synapses. mdpi.com This overstimulation of muscarinic and nicotinic receptors results in a range of symptoms characteristic of cholinergic toxicity. mdpi.comnih.gov
However, studies involving antidotal treatments have revealed a more complex picture. For example, while atropine (B194438) and 2-PAM were effective in protecting rats against certain O,O,S-trialkyl phosphorothioates, O,O,O-trialkyl phosphorothioates themselves showed protective effects against other related compounds. nih.gov This suggests that mechanisms beyond simple cholinesterase inhibition are at play, pointing towards non-cholinergic pathways of toxicity. nih.gov
Cellular and Molecular Responses to this compound Exposure
The impact of phosphorothioates extends to the cellular and molecular level, influencing immune responses and interacting with fundamental cellular components like nucleic acids.
Immunomodulatory Effects and Leukocyte Activity (General Phosphorothioates)
Phosphorothioate-modified oligonucleotides (PS-ODNs) have been shown to possess immunomodulatory properties. Specifically, those containing CpG motifs can directly stimulate the proliferation of murine thymocytes in vitro. nih.gov This activity is not observed with their phosphodiester counterparts. nih.gov Furthermore, these CpG-containing PS-ODNs can act as potent co-stimulators for T-cell receptor activation. nih.gov The immunostimulatory effects of these molecules are complex, potentially involving direct actions on T-cells as well as indirect effects mediated by macrophage production of cytokines like IL-12 and IFN-alpha/beta. nih.gov The immune system is highly sensitive to changes in the levels of molecules like glutathione, and even minor alterations can significantly affect lymphocyte activity. mdpi.com
Interaction with Macrophage Function and Protease Levels (General Phosphorothioates)
Exposure to certain phosphorothioates, such as O,O,S-trimethyl phosphorothioate (OOS-TMP), can significantly alter macrophage function. nih.govnih.gov Acute administration of OOS-TMP has been shown to increase the secretion of interleukin-1 and nonspecific esterase by splenic and peritoneal macrophages. nih.gov This exposure also leads to an elevation in the levels of neutral proteases, including elastase and collagenase, in the culture supernatants of these macrophages. nih.gov Specifically, elastase levels were elevated at multiple time points following administration, while collagenase levels showed a more transient increase. nih.gov This alteration in macrophage protease secretion indicates a functional change in these immune cells, characteristic of a response to inflammatory stimuli. nih.gov
Table 2: Effect of O,O,S-Trimethyl Phosphorothioate on Macrophage Protease Levels
| Protease | Effect | Time Course |
|---|---|---|
| Elastase | Elevated | Days 1, 3, 5, and 7 post-treatment. nih.gov |
| Collagenase | Elevated | Day 3 post-treatment. nih.gov |
| Plasminogen Activator | Elevated in splenic macrophages | Day 5 post-treatment. nih.gov |
This table summarizes the time-dependent effects of OOS-TMP on the secretion of various proteases by macrophages.
Interaction with Nucleic Acids (e.g., DNA)
The phosphorothioate modification, which involves replacing a non-bridging oxygen atom with a sulfur atom in the phosphodiester backbone of DNA, is a cornerstone of many nucleic acid-based therapies. nih.govnih.gov This chemical alteration confers increased resistance to degradation by nucleases, thereby enhancing the stability and bioavailability of oligonucleotides. nih.govresearchgate.netyoutube.com The modification can create stereoisomers (Rp and Sp), which can influence the properties of the DNA duplex. nih.gov
Antagonistic and Synergistic Interactions with Other Xenobiotics
The toxicological profile of this compound is significantly influenced by its interactions with other foreign compounds, or xenobiotics. These interactions can be either antagonistic, leading to a reduction in toxicity, or synergistic, resulting in an amplification of toxic effects. Such interactions are of particular importance in the context of pesticide formulations, where multiple chemical species are often present.
Potentiation of Pesticide Toxicity (e.g., Malathion)
This compound and similar organophosphate compounds can potentiate the toxicity of certain pesticides, a classic example being the insecticide malathion (B1675926). The mechanism underlying this synergistic interaction primarily involves the inhibition of carboxylesterases, enzymes crucial for the detoxification of malathion in mammals.
Malathion itself is not a potent cholinesterase inhibitor. It requires metabolic activation to its oxygen analog, malaoxon (B1675925), which is a powerful inhibitor of acetylcholinesterase. epa.gov In mammals, malathion is typically detoxified rapidly by carboxylesterases, which hydrolyze the ester linkages of the molecule, leading to its excretion. epa.gov This efficient detoxification pathway is the reason for malathion's relatively low toxicity in mammals compared to insects.
However, when a compound like this compound is present, it can inhibit these protective carboxylesterases. epa.govnih.gov This inhibition prevents the detoxification of malathion, allowing for a greater proportion of it to be converted to the highly toxic metabolite, malaoxon. epa.gov The accumulation of malaoxon leads to excessive inhibition of acetylcholinesterase, resulting in severe cholinergic toxicity. The potentiation of malathion toxicity has also been observed with other organophosphates that inhibit carboxylesterase activity. epa.gov
Research has indicated that the inhibition of carboxylesterase activity is a key factor in predicting the potentiation of malathion's toxicity. epa.gov Some studies have suggested that this potentiation may involve multiple mechanisms beyond a single inhibitory process. epa.gov
Table 1: Synergistic Interaction of this compound and Related Compounds with Malathion
| Interacting Compound | Mechanism of Interaction | Resulting Effect on Malathion |
| This compound | Inhibition of carboxylesterase activity. | Increased conversion of malathion to its toxic metabolite, malaoxon, leading to enhanced toxicity. |
| EPN (Ethyl p-nitrophenyl thionobenzenephosphonate) | Inhibition of carboxylesterases. | Potentiation of malathion toxicity. epa.gov |
| TOTP (Tri-o-tolyl phosphate) | Inhibition of carboxylesterase activity. | Potentiation of malathion toxicity. epa.gov |
Protective Effects of Phosphorothionate Isomers
In contrast to the synergistic interactions that potentiate toxicity, certain phosphorothionate isomers can exhibit antagonistic effects, offering protection against the toxicity of other, more toxic isomers. This protective phenomenon is well-documented in studies involving isomers of trimethyl phosphorothioate.
For instance, the O,O,O-trimethyl phosphorothioate isomer has been shown to be a potent antagonist to the toxicity of the O,O,S-trimethyl phosphorothioate isomer. nih.gov The O,O,S-trimethyl isomer is known to cause delayed mortality in rats. nih.gov However, co-administration of even a small amount of the O,O,O-trimethyl isomer can protect against the lethal effects of the O,O,S-isomer. nih.gov
The protective mechanism of the O,O,O-isomer is believed to be twofold. Firstly, it can reduce the duration of inhibition of serum carboxylesterase and cholinesterase caused by the toxic O,O,S-isomer. nih.gov Secondly, and perhaps more significantly, the O,O,O-isomer can interfere with the metabolic activation of the toxic isomer. The pneumotoxicity of O,O,S-trimethyl phosphorothioate is dependent on its metabolic activation by cytochrome P-450 enzymes in the lung. nih.gov The protective O,O,O-isomer has been found to decrease the levels of pulmonary cytochrome P-450 and inhibit the activity of P-450-mediated monooxygenases. nih.gov By inhibiting these enzymes, the O,O,O-isomer reduces the metabolic activation of the toxic O,O,S-isomer, thereby diminishing its harmful effects. nih.gov
Table 2: Protective Effects of Phosphorothionate Isomers
| Protective Isomer | Toxic Isomer | Mechanism of Protection | Outcome |
| O,O,O-Trimethyl phosphorothioate | O,O,S-Trimethyl phosphorothioate | - Reduced duration of carboxylesterase and cholinesterase inhibition. nih.gov- Inhibition of pulmonary cytochrome P-450, leading to decreased metabolic activation of the toxic isomer. nih.gov | Protection against delayed mortality and pneumotoxicity. nih.govnih.gov |
Advanced Analytical Methodologies for O,o,o Triethyl Phosphorothioate Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of O,O,O-Triethyl phosphorothioate (B77711), enabling its separation from complex sample matrices prior to detection. Both gas and liquid chromatography platforms are utilized, each offering distinct advantages depending on the analytical requirements.
Gas Chromatography (GC) Applications
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds such as O,O,O-Triethyl phosphorothioate. Its high resolving power allows for the separation of complex mixtures.
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is effective for the determination of this compound, particularly when coupled with advanced extraction methods. In one study, a combination of supercritical fluid extraction (SFE) and dispersive liquid–liquid microextraction (DLLME) was followed by GC-FID for the analysis of several organophosphorus pesticides, including this compound. researchgate.net This approach achieved low limits of detection (LODs), demonstrating the sensitivity of GC-FID for this compound.
Gas Chromatography-Infrared-Mass Spectrometry (GC-IR-MS): While specific applications for this compound are not extensively detailed in recent literature, GC-IR-MS is a powerful tool for the structural elucidation of separated compounds. It provides infrared spectra of the eluting compounds, which can be used for unambiguous identification by matching against spectral libraries.
Gas Chromatography-Atomic Emission Detection (GC-AED): GC-AED is a highly selective technique that can provide element-specific information. researchgate.net For a compound like this compound, which contains phosphorus and sulfur atoms, the AED can be set to specifically detect emissions from these elements. This elemental specificity significantly reduces matrix interference and enhances confirmation of the compound's identity. researchgate.netnih.gov The detector atomizes the eluting compounds in a microwave-induced helium plasma and measures the characteristic atomic emission lines. nih.gov
Table 1: GC-FID Method Parameters for Organophosphorus Pesticides including this compound
| Parameter | Value |
| Analytical Method | SFE-DLLME-GC-FID |
| Linear Range | 2–1500 ng·mL⁻¹ |
| Correlation Coefficient (r²) | 0.9982–0.9997 |
| Limit of Detection (LOD) | 0.58–2.56 ng·mL⁻¹ |
| Limit of Quantification (LOQ) | 1.95–8.51 ng·mL⁻¹ |
| Relative Standard Deviation (RSD) | 1.97–8.04% |
| Data derived from a study on seven organophosphorus pesticides. researchgate.net |
Liquid Chromatography (LC) Approaches
Liquid chromatography is a versatile technique, particularly for compounds that are not amenable to GC due to low volatility or thermal instability. For phosphorothioates, LC coupled with mass spectrometry is a common and powerful combination.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Research on the LC analysis of phosphorothioates has predominantly focused on large therapeutic oligonucleotides rather than small molecules like this compound. sigmaaldrich.comnih.govnih.gov These methods often employ ion-pair reversed-phase (IP-RP) chromatography to handle the charged nature of the oligonucleotide backbone. sigmaaldrich.comnih.gov For example, cyclohexyldimethylammonium acetate (CycHDMAA) has been used as an ion-pair reagent for the separation of phosphorothioate oligonucleotides on monolithic capillary columns. sigmaaldrich.com While the principles of these techniques are applicable, specific methods optimized for the small, neutral molecule this compound are not well-documented in existing literature. The development of such methods would likely involve reversed-phase chromatography using standard columns (e.g., C18) with mobile phases consisting of acetonitrile and water mixtures.
Advanced Extraction and Pre-concentration Methods
Effective sample preparation is critical for achieving low detection limits and removing interfering substances from the sample matrix. A variety of modern extraction techniques are employed for organophosphorus compounds.
Supercritical Fluid Extraction (SFE): SFE is considered a "green" extraction method that uses supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.net It offers advantages such as faster extraction times and reduced use of organic solvents compared to classical methods. sigmaaldrich.com For organophosphorus compounds, SFE with pure CO₂ or CO₂ modified with a co-solvent like methanol (B129727) has been shown to provide good recoveries from various matrices, including cereals and rice. sigmaaldrich.comnih.govyoutube.com
Dispersive Liquid–Liquid Microextraction (DLLME): DLLME is a miniaturized sample preparation technique with high enrichment factors. researchgate.netnih.govnist.gov It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample, forming a cloudy solution that facilitates rapid mass transfer of the analyte into the extraction solvent. nih.govchemicalbook.com One study successfully coupled SFE with DLLME for the extraction of this compound from soil and sediment samples. researchgate.netchemicalbook.com
Solid Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. forensicrti.org It involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of solvent. forensicrti.org For phosphorothioates, various SPE sorbents have been explored, including polymer-based and silica-based cartridges. Weak anion exchange SPE has been optimized for larger phosphorothioate oligonucleotides, achieving recoveries between 60% and 80%.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to a sample. The analytes partition into the coating and are then thermally desorbed into a gas chromatograph. It is a simple, fast, and sensitive method for extracting organophosphorus pesticides from water and other matrices.
Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. researchgate.net This method significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.net It has been successfully applied to the extraction of organophosphorus pesticides from solid samples like soil and food products, with average recoveries often in the 80-90% range. nih.gov
Table 2: Comparison of Advanced Extraction Techniques for Organophosphorus Compounds
| Technique | Principle | Common Analytes | Advantages |
| SFE | Extraction with a supercritical fluid (e.g., CO₂) | Organophosphorus pesticides | Green chemistry, reduced solvent use, fast. sigmaaldrich.comresearchgate.net |
| DLLME | Partitioning into a micro-volume of dispersed solvent | This compound | Fast, high enrichment factor, low solvent use. researchgate.netchemicalbook.com |
| SPE | Analyte retention on a solid sorbent | Phosphorothioate oligonucleotides | High recovery, sample concentration. |
| ASE | Solvent extraction at elevated temperature & pressure | Organophosphorus pesticides | Automated, fast, reduced solvent consumption. researchgate.net |
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is the definitive detection technique for the analysis of this compound, providing high sensitivity and structural information for positive identification.
Electron Ionization (EI-MS)
Electron ionization is a hard ionization technique commonly used in conjunction with GC. It produces characteristic fragmentation patterns that serve as a "fingerprint" for compound identification. The mass spectrum of this compound shows a molecular ion peak and several key fragment ions.
The EI mass spectrum of this compound (molecular weight: 198.22 g/mol ) exhibits a base peak at m/z 93 and another significant peak at m/z 97. The molecular ion peak at m/z 198 is also observed. researchgate.net
Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 29 | 19.4 | [C₂H₅]⁺ |
| 45 | 13.4 | [C₂H₅O]⁺ |
| 65 | 35.0 | [H₄O₂P]⁺ |
| 81 | 15.5 | [C₂H₆O₂P]⁺ |
| 93 | 51.3 | [C₂H₅OPS]⁺ ? |
| 97 | 39.8 | [H₄O₃PS]⁺ |
| 121 | Not specified | [(C₂H₅O)₂P]⁺ |
| 198 | Not specified | [M]⁺ |
| Data sourced from ChemicalBook and PubChem. researchgate.net |
Tandem Mass Spectrometry (MS/MS) and Selected Ion Monitoring (SIM)
For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry and selected ion monitoring are employed.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly improves the signal-to-noise ratio. While specific MS/MS transitions for this compound are not widely published, a common characteristic fragmentation of the broader class of phosphorothioated oligonucleotides (PSOs) has been identified. PSOs are known to produce a specific product ion at m/z 94.9362 , which is derived from the phosphorothioate moiety. This ion can serve as a highly specific marker for the presence of phosphorothioate-containing compounds, including potentially this compound, in non-targeted screening.
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. chemicalbook.com This increases the dwell time on the ions of interest, thereby enhancing sensitivity. chemicalbook.com For the GC-MS analysis of this compound, specific ions can be monitored to achieve low detection limits and reliable quantification. A GC-MS method based on SIM mode would typically monitor the most intense and characteristic ions from the EI spectrum.
Atmospheric Pressure Ionization Mass Spectrometry (API-MS)
Atmospheric Pressure Ionization Mass Spectrometry (API-MS) stands as a powerful tool for the analysis of organophosphorus compounds like this compound, particularly when coupled with liquid chromatography (LC). API is a soft ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process. This approach is advantageous for thermally stable compounds with low to medium molecular weights, as it typically results in the generation of intact molecular ions with minimal fragmentation.
Common API techniques include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). APCI is particularly well-suited for relatively less polar compounds and is effective for the analysis of many pesticides. In the positive ion mode, APCI would likely ionize this compound through proton transfer, yielding a prominent protonated molecule [M+H]⁺. This contrasts with hard ionization methods like Electron Ionization (EI), used in traditional Gas Chromatography-Mass Spectrometry (GC-MS), which cause extensive fragmentation.
While specific API-MS spectral data for this compound is not detailed in readily available literature, its analysis by GC-MS provides insight into its fragmentation patterns under higher energy conditions.
Table 1: Key Ions in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Putative Fragment Identity | Relative Intensity |
|---|---|---|
| 198 | [M]⁺ (Molecular Ion) | High |
| 170 | [M - C₂H₄]⁺ | Moderate |
| 138 | [(C₂H₅O)₂PS]⁺ | High |
| 121 | [(C₂H₅O)₂P]⁺ | High (Often Base Peak) |
| 97 | [C₂H₅O(H)PS]⁺ | High |
| 93 | [(HO)₂PS]⁺ | High |
| 65 | [H₂PO₂]⁺ | High |
This table is generated based on typical fragmentation patterns for organophosphorus compounds and available GC-MS data.
The soft ionization nature of API-MS would preserve the molecular ion at m/z 198, providing clear molecular weight information, which is crucial for identification and quantification in complex matrices.
Gas Phase Ion Energetics Studies
Gas phase ion energetics studies provide fundamental thermodynamic data about molecules, such as their ionization energy and proton affinity. The ionization energy is the minimum energy required to remove an electron from a neutral molecule in its gaseous state, forming a cation. The proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.
This data is essential for understanding the intrinsic chemical properties of this compound, independent of solvent effects. It helps in predicting its behavior in mass spectrometry, understanding its reactivity, and developing theoretical models. While the NIST (National Institute of Standards and Technology) Chemistry WebBook indicates the availability of gas phase ion energetics data for this compound, specific, publicly accessible numerical values for its ionization energy and proton affinity are not readily found in the compiled literature. nist.govnist.gov These values are typically determined through techniques like photoelectron spectroscopy or by studying the kinetics of proton transfer reactions in the gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms such as hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P).
¹H NMR, ¹³C NMR, and ³¹P NMR Applications
³¹P NMR Spectroscopy: The phosphorus-31 nucleus is particularly informative. For this compound, the ³¹P NMR spectrum exhibits a single resonance, reflecting the sole phosphorus atom in the molecule. The chemical shift for compounds with the S=P(OR)₃ structure typically falls within the range of 60 to 75 ppm relative to a phosphoric acid standard. science-and-fun.de Specifically, the isotropic chemical shift for (EtO)₃P=S has been reported to be approximately 68.1 ppm. researchgate.net This distinct chemical shift is highly characteristic and serves as a primary diagnostic tool for identifying the phosphorothioate functional group.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the ethyl groups. The spectrum is expected to show two main signals:
A triplet corresponding to the methyl protons (-CH₃).
A quartet corresponding to the methylene protons (-OCH₂-).
The splitting patterns (triplet and quartet) arise from the spin-spin coupling between the adjacent methyl and methylene protons. The integration of these signals would correspond to the 9 methyl protons and 6 methylene protons, respectively.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data. It is expected to show two distinct signals corresponding to the two non-equivalent carbon atoms in the ethyl groups:
One signal for the methyl carbons (-CH₃).
One signal for the methylene carbons (-OCH₂-).
Phosphorus-carbon coupling (²JPC and ³JPC) may also be observed, providing further structural confirmation.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling |
|---|---|---|---|
| ³¹P | 60 - 75 | Singlet | N/A |
| ¹H (-OCH₂-) | ~4.1 | Quartet | ³JHH |
| ¹H (-CH₃) | ~1.3 | Triplet | ³JHH |
| ¹³C (-OCH₂-) | ~64 | Doublet | ²JPC |
| ¹³C (-CH₃) | ~16 | Doublet | ³JPC |
Predicted values are based on typical ranges for similar organophosphorus compounds. Specific experimental values require access to spectral databases.
Together, these three NMR techniques provide a comprehensive and unambiguous confirmation of the molecular structure of this compound.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Both traditional IR and the more advanced Fourier Transform Infrared (FTIR) spectroscopy are used to analyze this compound.
Vapor Phase and Condensed Phase Analysis
The vibrational spectrum of this compound can be analyzed in both the gas (vapor) phase and condensed phase (e.g., as a liquid film). nist.govnih.gov The state of the sample can influence the spectrum; vapor phase spectra often show finer rotational structure, while condensed phase spectra may exhibit broader peaks and slight shifts in frequency due to intermolecular interactions.
The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Phase |
|---|---|---|
| ~2980 | C-H stretching (asymmetric) | Vapor & Condensed |
| ~2940 | C-H stretching (symmetric) | Vapor & Condensed |
| ~1450 | C-H bending (scissoring) | Vapor & Condensed |
| ~1390 | C-H bending (umbrella) | Vapor & Condensed |
| ~1160 | P-O-C stretching (asymmetric) | Vapor & Condensed |
| ~1030 | P-O-C stretching (symmetric) | Vapor & Condensed |
| ~830 | P=S stretching | Vapor & Condensed |
| ~780 | C-C stretching / CH₂ rocking | Vapor & Condensed |
Wavenumbers are approximate and based on typical values for organophosphorothioates.
The P=S stretching vibration is a particularly important diagnostic peak, although it can be weaker and more variable in position than the analogous P=O stretch found in phosphate (B84403) esters. The strong absorptions in the 1000-1160 cm⁻¹ region are characteristic of the P-O-C linkage.
Application in Product Identification and Reaction Monitoring
FTIR spectroscopy is a highly effective tool for both the final identification of this compound and for monitoring its synthesis in real-time.
Product Identification: The complete IR spectrum serves as a unique molecular "fingerprint." By comparing the spectrum of a synthesized product with a reference spectrum of pure this compound, its identity and purity can be confirmed. The presence of the characteristic P=S and P-O-C stretching bands, along with the alkyl C-H vibrations, provides strong evidence for the correct structure.
Reaction Monitoring: In-line FTIR spectroscopy can be used to monitor the progress of reactions that form this compound. For example, in the synthesis involving the sulfurization of a precursor like triethyl phosphite (B83602) (P(OEt)₃), the reaction can be followed by observing:
The disappearance of absorption bands associated with the P(III) reactant.
The appearance and increase in intensity of the characteristic absorption band of the P=S bond (~830 cm⁻¹) in the product.
This real-time monitoring allows for the determination of reaction kinetics, endpoint detection, and ensures the complete conversion of the starting material, which is crucial for process optimization and control in a research or manufacturing setting.
Quantitative Analysis and Method Validation
The accurate quantification of this compound is contingent on the thorough validation of the analytical methods used. This validation ensures that the method is suitable for its intended purpose, providing reliable data on the concentration of the analyte in a given sample. Key validation parameters include linearity, sensitivity, detection and quantification limits, repeatability, and reproducibility.
Linearity, Sensitivity, and Detection/Quantification Limits
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). For the analysis of organophosphorus compounds like this compound, methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly employed.
Sensitivity of an analytical method is demonstrated by its ability to discriminate between small differences in analyte concentration. This is closely related to the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of the analytical instrument, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
A study on the analysis of a phosphorothioate oligonucleotide using liquid chromatography-mass spectrometry (LC/MS) demonstrated linearity over a concentration range of 100 to 1,000 nM with a mean correlation coefficient (r²) of >0.99. nih.gov For this method, the limit of detection was established at 50 nM. nih.gov While this data is for a larger phosphorothioate molecule, it provides an insight into the performance of analytical techniques for this class of compounds.
Below is a representative data table illustrating typical linearity and sensitivity parameters for the analysis of an organophosphorus compound using a chromatographic method.
| Parameter | Value |
| Linear Range | 10 - 1000 ng/mL |
| Coefficient of Determination (R²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
This table presents representative data for analytical methods used for organophosphorus compounds and may not reflect the exact values for this compound.
Repeatability and Reproducibility
Repeatability, or intra-assay precision, refers to the closeness of agreement between the results of successive measurements of the same sample carried out under the same conditions (same analyst, same instrument, same laboratory, and short interval of time). It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Reproducibility, on the other hand, refers to the precision of the analytical method when it is carried out under different conditions, such as in different laboratories, by different analysts, or with different equipment. This parameter is crucial for ensuring that a method can be reliably transferred and used by different analytical laboratories.
A validation study for a method to determine the base composition of phosphorothioate oligonucleotides reported inter-day relative standard deviations for base composition analysis ranging from 1.1% to 1.3%, and inter-lot variation of 0.6% to 2.0%, indicating good precision. nih.gov For the quantification of a phosphorothioate oligonucleotide in rat plasma, the intra- and inter-day precision and accuracies were reported to be better than 10.2%. nih.gov
The following table provides an example of repeatability and reproducibility data for an analytical method.
| Parameter | Concentration (ng/mL) | Relative Standard Deviation (RSD) |
| Repeatability (Intra-day) | 50 | 4.5% |
| 500 | 3.2% | |
| Reproducibility (Inter-day) | 50 | 7.8% |
| 500 | 6.5% |
This table illustrates typical precision data for analytical methods for related compounds and should be considered as representative.
Application in Environmental Monitoring and Biological Samples
The detection and quantification of this compound in environmental and biological matrices are critical for assessing exposure and understanding its fate and transport. Analytical methods for these applications must be sensitive enough to detect low concentrations and robust enough to handle complex sample matrices such as water, soil, blood, and urine.
In environmental monitoring, gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of organophosphorus compounds in water and soil samples. Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances.
For biological samples, such as plasma and urine, LC-MS/MS is often the method of choice due to its high sensitivity and selectivity. The analysis of phosphorothioate oligonucleotides in biological fluids has been successfully demonstrated using techniques like fast anion-exchange chromatography, with detection limits in the low ppb range. nih.gov The direct injection of human plasma for the analysis of phosphorothioate DNA has been achieved with a limit of detection of 50 ng/ml. researchgate.net
The table below summarizes the application of analytical methods for the detection of organophosphorus compounds in various matrices.
| Matrix | Analytical Method | Sample Preparation | Limit of Detection (LOD) |
| Water | GC-MS | Solid-Phase Extraction | 0.1 - 1 µg/L |
| Soil | GC-MS | Soxhlet Extraction | 1 - 10 µg/kg |
| Plasma | LC-MS/MS | Protein Precipitation | 0.5 - 5 ng/mL |
| Urine | LC-MS/MS | Dilute and Shoot | 1 - 10 ng/mL |
This table provides representative data for the analysis of organophosphorus compounds in environmental and biological samples.
Applications in Chemical Warfare Agent Simulant Detection
Due to its structural similarity to certain nerve agents, this compound can be used as a chemical warfare agent (CWA) simulant in research and for the development and testing of detection equipment. The ability to safely and accurately detect CWA simulants is crucial for preparedness and response to potential chemical threats.
Various analytical techniques have been investigated for the rapid and sensitive detection of CWA simulants. These include thermal desorption ion mobility spectrometry (TD-IMS), which has shown the capability to detect CWA simulants and their degradation products from surfaces with detection limits as low as 15 picograms for some compounds. mdpi.com Another approach involves the use of miniaturized electrochemical sensors for the remote detection of CWA simulants like O,S-diethylmethylphosphonothioate, with calculated limits of detection in the micromolar range.
For non-contact detection, polarization modulation-infrared reflection absorption spectroscopy (PM-IRRAS) has been employed to detect the CWA simulant triethyl phosphate (TEP) on various surfaces, with limits of detection in the microgram range. nih.gov These advanced methodologies are vital for developing field-deployable sensors and for forensic analysis in the event of a chemical incident.
Research Gaps and Future Directions in O,o,o Triethyl Phosphorothioate Studies
Emerging Research Areas in Environmental Chemistry
The environmental lifecycle of O,O,O-Triethyl phosphorothioate (B77711) is not fully characterized, presenting a critical knowledge gap. Future research should focus on its fate, transport, and transformation in various environmental matrices. cdc.gov The behavior of organophosphate pesticides in the environment is known to be complex, influenced by factors such as pH, temperature, and microbial activity, yet specific data for O,O,O-Triethyl phosphorothioate is sparse. geoscienceworld.org
Key research questions that need to be addressed include:
Degradation Pathways: While organophosphates are known to undergo hydrolysis and biodegradation, the specific degradation products of this compound in different environmental compartments (soil, sediment, water) are not well-documented. geoscienceworld.org Identifying these products is crucial, as some degradants can be as or more toxic than the parent compound. cdc.gov
Environmental Persistence: The half-life of the compound in various environmental conditions needs to be determined. Research suggests that while organophosphates are generally considered non-persistent, factors like low temperatures and specific pH conditions can significantly increase their persistence in groundwater. geoscienceworld.org
Bioaccumulation and Trophic Transfer: The potential for this compound to accumulate in living organisms and magnify through the food chain is largely unknown. useforesight.io Studies on its lipophilicity and bioconcentration factor (BCF) in aquatic organisms are needed to assess the risk to ecosystems. cdc.govuseforesight.io
Sorption Dynamics: Understanding how this compound interacts with soil and sediment particles is essential for predicting its mobility and bioavailability. geoscienceworld.org Research should investigate the influence of soil organic matter and clay content on its adsorption and desorption characteristics. geoscienceworld.org
Advances in Mechanistic Toxicology and Biomarker Discovery
The primary toxic mechanism of many organophosphates is the inhibition of acetylcholinesterase. nih.gov Studies on this compound have confirmed its ability to inhibit plasma cholinesterase and carboxylesterase in vitro. oup.comsci-hub.se However, significant gaps remain in understanding its complete toxicological profile and in identifying specific biomarkers of exposure.
Future research in this area should pivot towards:
Non-Cholinesterase Mechanisms: Beyond cholinesterase inhibition, the potential for other toxic mechanisms needs exploration. Research on related compounds suggests that the lung can be a primary target, with toxicity potentially mediated by a proximal toxin produced through oxidative processes within the lung itself. oup.comsci-hub.se High-throughput transcriptomics (HTTr) studies could help identify gene expression changes and affected biological pathways, offering clues to novel mechanisms. epa.gov
Metabolomics-Based Biomarker Discovery: Current biomonitoring often relies on measuring cholinesterase depression or non-specific dialkyl phosphate (B84403) metabolites. cdc.gov A significant advancement would be the use of untargeted metabolomics to identify unique biomarkers of exposure to this compound. nih.gov This approach could identify specific endogenous metabolites that are altered upon exposure, providing a more definitive and sensitive signature. nih.gov
Proteomic and Glycoproteomic Signatures: Advances in proteomics and glycoproteomics offer new frontiers for biomarker discovery. nih.gov Future studies could investigate whether exposure to this compound leads to specific changes in the plasma glycoproteome, which could serve as highly specific biomarkers for early detection and effect assessment. nih.gov
Novel Synthetic Strategies and Applications
This compound is typically synthesized for use as an intermediate in the chemical industry. pharmaffiliates.com While established synthetic routes exist, there is room for innovation, particularly in improving efficiency, selectivity, and environmental sustainability.
Promising areas for future research include:
Stereocontrolled Synthesis: The phosphorus atom in this compound is a chiral center. Standard synthesis produces a racemic mixture of stereoisomers. umich.edu Developing methods for the stereocontrolled synthesis of individual isomers would be a significant advancement, as different isomers may possess unique biological activities and toxicological profiles. umich.edu Techniques developed for oligonucleotide synthesis, such as those using P-diastereomerically pure nucleoside monomers, could potentially be adapted. umich.edu
Green Chemistry Approaches: Future research could focus on developing more environmentally benign synthetic protocols. This could involve exploring solvent-free reactions, using less hazardous reagents, or developing catalytic processes to improve atom economy and reduce waste.
Exploration of New Applications: While currently used as an intermediate, the unique properties of the phosphorothioate group could be leveraged for novel applications. Research into its potential use as a building block in material science, as a ligand in coordination chemistry, or as a chemical probe in biochemical studies of phosphoryl transfer reactions could uncover new value for this compound. nih.gov
Development of High-Throughput Analytical Platforms
The detection and quantification of this compound are essential for both environmental monitoring and toxicological research. Traditional analytical methods often involve gas chromatography (GC) coupled with various detectors. cdc.gov While effective, these methods can be time-consuming. The development of high-throughput platforms is a key area for future advancement.
| Analytical Approach | Description | Advantages | Future Directions |
|---|---|---|---|
| Traditional Methods (GC-MS, HPLC) | Separation by chromatography followed by mass spectrometry or other detectors. cdc.govusgs.gov | Well-established, reliable, and capable of low detection limits. cdc.gov | Miniaturization of extraction techniques (e.g., micro-solid phase extraction) to reduce solvent use and analysis time. nih.gov |
| High-Throughput Screening (HTS) | Automated assays to rapidly test the biological activity of a chemical across many targets. The EPA's ToxCast program uses such methods. epa.govepa.gov | Rapidly provides data on potential biological targets and toxicity pathways. epa.gov | Integration of more complex cellular models (e.g., 3D organoids) to better mimic in vivo conditions. |
| High-Throughput Transcriptomics (HTTr) | Measures changes in the expression of thousands of genes simultaneously in response to chemical exposure. epa.gov | Provides a comprehensive view of cellular response and helps identify mechanisms of toxicity. epa.gov | Improving computational models to better predict in vivo toxicity from transcriptomic data. |
| Advanced Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) | Liquid chromatography coupled to tandem mass spectrometry offers high sensitivity and selectivity. nih.gov | Superior resolution and lower detection limits compared to older methods; suitable for complex matrices. nih.gov | Development of standardized methods for a wider range of emerging contaminants and their metabolites. epa.gov |
| Novel Sensor Platforms | Development of chemical and biological sensors for real-time or near-real-time detection in the field. alliedacademies.org | Enables rapid, on-site monitoring without the need for laboratory analysis. | Improving sensor selectivity, durability, and sensitivity for complex environmental samples. alliedacademies.org |
Future efforts should focus on integrating these high-throughput platforms. For instance, data from HTTr and HTS assays can guide targeted toxicological studies and inform the development of more specific and sensitive analytical methods using advanced mass spectrometry. epa.govnih.govepa.gov Furthermore, developing portable and rapid sensor technologies would revolutionize environmental monitoring by allowing for real-time assessment of contamination. alliedacademies.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying O,O,O-Triethyl phosphorothioate in environmental matrices?
- Methodology : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is preferred for precise quantification. Reference standards (e.g., 2,000 µg/mL in methylene chloride) should be used for calibration . For solid matrices, Method 8141 specifies quality control parameters, including mean recovery rates of 79.8% (±13.3%) and control limits of 40–120% .
- Key Considerations : Matrix effects (e.g., organic content) may influence extraction efficiency. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended for sample cleanup .
Q. What are the optimal storage conditions for this compound to ensure chemical stability?
- Methodology : Store in airtight containers at approximately 4°C to prevent hydrolysis or oxidation . Stability tests under varying pH and temperature conditions show degradation accelerates above 25°C or in alkaline environments. Use inert solvents (e.g., acetonitrile) for long-term storage .
Q. How can researchers validate the purity of synthesized this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) and elemental analysis are critical for structural confirmation. Cross-validate with chromatographic retention times and spectral libraries (e.g., NIST Chemistry WebBook) . Purity thresholds ≥98% are typical for research-grade standards .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental persistence be resolved?
- Methodology : Conduct controlled degradation studies under simulated environmental conditions (e.g., UV exposure, microbial activity). For example, high oxidation state molybdenum complexes can catalyze decomposition, providing insights into half-life variability .
- Variables to Control : pH, organic matter content, and microbial consortia significantly affect degradation rates. Use isotopically labeled analogs (e.g., deuterated derivatives) to track pathways .
Q. What experimental designs are effective for studying the compound’s interaction with soil organic matter?
- Methodology : Batch sorption experiments using soils with varying organic carbon (OC) content. Measure partition coefficients (Kd) via equilibrium dialysis or centrifugation. Advanced techniques like X-ray photoelectron spectroscopy (XPS) can elucidate binding mechanisms .
- Data Interpretation : Correlate Kd values with OC% and clay mineralogy. For instance, higher OC% increases sorption capacity, reducing bioavailability .
Q. How to address discrepancies in toxicity assessments across species?
- Methodology : Comparative toxicokinetic studies using in vitro models (e.g., hepatic microsomes) to assess metabolic activation. For example, cytochrome P450 enzymes convert phosphorothioates to toxic oxons. Quantify metabolites via LC-MS/MS and compare species-specific metabolic rates .
- Statistical Approach : Apply probabilistic models (e.g., species sensitivity distributions) to account for interspecies variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
